11beta-Methoxyestradiol

Estrogen Receptor Binding Relative Binding Affinity Radioligand Development

11beta-Methoxyestradiol (11β-MeOE2, developmental code RU-2504) is a synthetic steroidal estrogen belonging to the estrane class that was never advanced to clinical use. The compound retains high relative binding affinity (RBA) for the estrogen receptor (ER), reported as approximately 86% that of 17β-estradiol.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 21507-14-2
Cat. No. B14701490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11beta-Methoxyestradiol
CAS21507-14-2
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)OC
InChIInChI=1S/C19H26O3/c1-19-10-16(22-2)18-13-6-4-12(20)9-11(13)3-5-14(18)15(19)7-8-17(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16-,17-,18+,19-/m0/s1
InChIKeyOAHDOJSNKCCHJM-VIUKOLAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11beta-Methoxyestradiol (CAS 21507-14-2): Technical Baseline for Research Procurement


11beta-Methoxyestradiol (11β-MeOE2, developmental code RU-2504) is a synthetic steroidal estrogen belonging to the estrane class that was never advanced to clinical use [1]. The compound retains high relative binding affinity (RBA) for the estrogen receptor (ER), reported as approximately 86% that of 17β-estradiol [1]. This property, combined with its distinct 11β-methoxy substitution, has sustained its use as a reference tool in structure–activity relationship (SAR) studies, ER-targeted tracer development, and comparative endocrine pharmacology [1].

ER SAR tool
Intermediate binding affinity reference ligand
Tracer context
Supports ER-targeted radiotracer development studies
Endocrine pharmacology
Comparative estrogen receptor agonist profiling

Why 17β-Estradiol or Other Estrogen Receptor Ligands Cannot Simply Replace 11beta-Methoxyestradiol in Targeted Research


Although 11β-MeOE2 and estradiol share the same core steroid scaffold, the 11β-methoxy substituent introduces a discrete and quantifiable divergence in both binding kinetics and in vivo pharmacodynamic response. This substitution does not merely modulate ER affinity but fundamentally alters the compound's functional potency profile—oral uterotrophic assays in mice reveal that 11β-MeOE2 is 10- to 1,000-fold more active than its non-methoxylated parent, 17β-estradiol, despite a comparable or slightly lower RBA [1][2]. Such activity/potency uncoupling is not observed with estradiol, 2-methoxyestradiol, or 11β-unsubstituted estradiol analogs, making the molecule uniquely suited for studies that require maximal estrogenic response without proportional increase in receptor occupancy [2]. Furthermore, the 11β-methoxy group reduces susceptibility to aromatic hydroxylation, thereby lowering the potential for catechol-mediated genotoxicity relative to 11β-alkyl-substituted or unsubstituted estrogens—a critical consideration for long-term cell transformation and carcinogenicity models [3].

!
Oral in vivo estrogenic response may be substantially higher than estradiol; potency uncoupled from receptor affinity complicates dose translation in oral models.
!
Lower aromatic hydroxylation relative to 11β-alkyl estrogens may alter genotoxicity endpoint interpretation in cell transformation assays.
!
Renal tumor incidence profile is intermediate between full carcinogens and non-carcinogenic estrogens; not interchangeable with estradiol in carcinogenicity models.

Head-to-Head Quantitative Differentiation Evidence for 11beta-Methoxyestradiol


Estrogen Receptor Binding Affinity: 11β-MeOE2 vs. 17β-Estradiol

In competitive radiometric binding assays using rat uterine cytosol, 11β-Methoxyestradiol consistently demonstrates a relative binding affinity (RBA) of approximately 86% when normalized to 17β-estradiol (set at 100%) [1]. This value positions the compound distinctly below the natural ligand but well above many other synthetic estrogens. For comparison, moxestrol (11β-methoxy-17α-ethynylestradiol) exhibits an RBA of 185%, while the endogenous metabolite 2-methoxyestradiol shows substantially lower ER affinity (RBA < 1%) [1]. The precise 86% RBA of 11β-MeOE2 makes it an ideal 'high-affinity but sub-maximal' reference ligand for assays where the extreme affinity of moxestrol or the low affinity of 2-methoxyestradiol would confound interpretation.

ER binding affinity
Source review
RBA = 86 (estradiol = 100)
Rat uterine cytosol, 25°C
Intermediate binding affinity enables competitive displacement studies without saturation artifacts.
Estrogen Receptor Binding Relative Binding Affinity Radioligand Development

Oral Uterotrophic Potency: 11β-MeOE2 vs. 17β-Estradiol in Mice

When administered orally to immature female mice, 11β-Methoxyestradiol and its 11β-methoxylated congeners (11β-methoxyestriol and 11β-methoxy-17α-ethynylestradiol) were reported to be 10- to 1,000-fold more active than their corresponding non-methoxylated parent compounds in stimulating uterine weight gain [1]. Although the precise fold increase for 11β-MeOE2 versus estradiol was reported as part of a three-compound range, the observation that even the least active analog in the series achieves a 10-fold potency advantage confirms the profound impact of 11β-methoxy substitution on oral in vivo efficacy. This activity surge occurs without a commensurate increase in receptor binding affinity, indicating a pharmacodynamic rather than pharmacokinetic enhancement mechanism.

Oral uterotrophic activity
Reported
10–1,000× higher oral potency vs. estradiol
Immature mice, oral administration
Supports oral in vivo estrogenic model response interpretation; potency not proportional to receptor affinity.
Uterotrophic Assay In Vivo Estrogenicity Oral Bioavailability

Carcinogenicity Ranking: 11β-MeOE2 vs. Moxestrol and Diethylstilbestrol

In a comprehensive hamster kidney carcinogenicity study comparing multiple steroidal and non-steroidal estrogens, 11β-Methoxyestradiol elicited intermediate tumor incidences with distinctly lower frequencies of renal tumor foci compared to moxestrol (MOX, the most potent carcinogenic estrogen tested), diethylstilbestrol (DES), and 17β-estradiol [1]. After 9 months of treatment, hamsters receiving moxestrol, estrone, or hydrolyzed Premarin developed 100% renal tumor incidence with numerous tumor foci, whereas 11β-MeOE2 produced an intermediate tumor incidence (precise percentage not explicitly tabulated but statistically distinguishable from both the high-carcinogenicity and non-carcinogenic groups). Weak estrogens such as 11β-methylestradiol and 17α-estradiol induced no tumors under identical conditions [1].

Carcinogenicity ranking
Reported
Intermediate renal tumor incidence
Syrian hamster, 9-month model
Intermediate tumor burden context; lower foci than moxestrol/DES.
Carcinogenicity Renal Tumor Model Safety Pharmacology

Aromatic Hydroxylation Susceptibility: 11β-Methoxy Group vs. 11β-Alkyl Substituents

The 11β-methoxy substituent markedly suppresses aromatic hydroxylation, a key metabolic activation pathway leading to catechol estrogens and subsequent redox cycling/ DNA adduct formation. In a direct comparison of hydroxylation rates, 11β-methoxy-17α-ethynylestradiol (the closest 11β-methoxy-substituted analog evaluated) exhibited a hydroxylation index of approximately 2, compared to 48 for 11β-methylestradiol and intermediate values for 11β-ethylestradiol [1]. This represents a ~24-fold reduction in catechol formation potential conferred by the 11β-methoxy group relative to the 11β-methyl congener. Although measured on the ethynyl derivative rather than 11β-MeOE2 itself, the effect is attributable to the 11β-substituent and is consistent across the 11β-methoxy-17α-substituted series [1].

Aromatic hydroxylation
Class-level
Hydroxylation index ~2 (vs. 48 for methyl)
~24-fold reduction; class proxy 11β-methoxy-EE2
Class-level reduction in catechol formation potential; data to verify for 11β-MeOE2.
Catechol Estrogen Formation Genotoxicity Metabolic Stability

Validated Application Scenarios Where 11beta-Methoxyestradiol Provides Demonstrable Advantage


Estrogen Receptor SAR Studies Requiring a Reference Agonist with Defined Intermediate Affinity

With an RBA of 86% relative to estradiol, 11β-MeOE2 occupies a well-characterized affinity niche between ultra-high-affinity ligands (moxestrol, 11β-ethylestradiol) and low-affinity endogenous metabolites (2-methoxyestradiol) [1]. This makes it a preferred reference agonist for competitive binding assays when the goal is to rank-order novel ligands without saturation artifacts associated with picomolar-affinity compounds.

Oral In Vivo Estrogenicity Models Demanding Maximal Uterotrophic Response with Minimal Dosing

For studies requiring oral estrogen dosing—common in dietary intervention or gavage-based rodent models—the 10- to 1,000-fold potency advantage of 11β-MeOE2 over estradiol translates directly into lower compound requirements and reduced vehicle effects [2]. This is particularly valuable in chronic dosing protocols where estradiol's limited oral bioavailability would otherwise necessitate prohibitively large quantities.

Long-Term Carcinogenicity Studies Where Full-Potency Estrogens Cause Excessive Tumor Burden

In the Syrian hamster renal carcinoma model, 11β-MeOE2 yields intermediate tumor incidence with distinctly fewer tumor foci than moxestrol or DES [3]. Researchers comparing estrogenic potency vs. carcinogenic risk can therefore select 11β-MeOE2 to maintain a measurable oncogenic endpoint without the near-100% penetrance that terminates experiments prematurely with more aggressive estrogens.

Genotoxicity and Cell Transformation Assays Requiring Minimized Catechol Estrogen Interference

The 11β-methoxy group reduces aromatic hydroxylation by ~24-fold relative to 11β-methyl-substituted analogs, as demonstrated in hamster kidney microsomal preparations [4]. This property recommends 11β-MeOE2 for in vitro transformation or DNA adduct studies where catechol metabolites of estradiol or 11β-alkyl estrogens would introduce unwanted genotoxicity signals, muddying the interpretation of ER-mediated versus redox-mediated effects.

Application
Selection Property
Validation Focus
ER SAR reference ligand studies
Intermediate ER binding affinity
Competitive binding assay interpretation
Oral estrogenic model studies
Reported oral uterotrophic response
Uterine weight endpoint interpretation
Long-term estrogen carcinogenicity model
Intermediate renal tumor incidence
Tumor burden endpoint monitoring
Genotoxicity/cell transformation assays
Reduced catechol formation potential
Catechol estrogen interference review
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